
Potassium cyanate
Overview
Description
Potassium cyanate (KOCN, CAS 590-28-3) is the potassium salt of cyanic acid, consisting of a potassium ion (K⁺) and a cyanate anion (OCN⁻). It appears as a white crystalline solid, soluble in water (approximately 75 g/100 mL at 25°C), and exhibits a tetragonal crystal structure with an axial ratio $ a:c = 1:0.5766 $ .
Preparation Methods
Liquid-Solid Phase Reaction with Solvent-Mediated Synthesis
Reaction Mechanism and Conditions
This method, detailed in patent CN101412523A, involves reacting urea (NH₂CONH₂) with potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Key parameters include:
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Molar ratio : Urea to K₂CO₃ = 3.5:1
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Solvent-to-urea mass ratio : 7:1
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Temperature : 130°C
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Reaction time : 8 hours
The reaction proceeds via nucleophilic substitution, where urea decomposes to isocyanic acid (HNCO), which subsequently reacts with K₂CO₃ to form KOCN .
Purification and Yield
Post-reaction, the mixture is cooled, filtered, and washed with anhydrous ethanol to remove residual urea and solvent. Drying at 105°C yields KOCN with 98.2% purity .
Table 1: Optimization of Liquid-Solid Phase Reaction
Parameter | Value | Impact on Purity/Yield |
---|---|---|
Urea:K₂CO₃ molar ratio | 3.5:1 | Maximizes conversion |
Solvent type | DMSO or DMF | Enhances reaction rate |
Washing agent | Anhydrous ethanol | Removes impurities |
Melt Reaction Method
High-Temperature Fusion
In this approach, urea and potassium hydroxide (KOH) or potassium carbonate are heated to 400°C in a molten state . The reaction is summarized as:
2\text{CONH}2 + \text{K}2\text{CO}3 \rightarrow 2\text{KOCN} + (\text{NH}4)2\text{CO}_3 \quad \text{}
Industrial Scalability
While this method avoids solvents, it requires energy-intensive conditions and yields 85–90% pure KOCN . Excess urea (10–20%) is often used to drive the reaction to completion.
Table 2: Melt Reaction Parameters
Condition | Specification |
---|---|
Temperature | 400°C |
Reaction time | 2–4 hours |
Yield | 85–90% |
Aqueous Solution Method
Hydrothermal Synthesis
Urea reacts with KOH in aqueous medium under reflux. The process involves:
Advantages and Limitations
This method simplifies purification but faces challenges with byproduct formation (e.g., biuret). Yields typically reach 90% with moderate purity (92–95%) .
Oxidation of Potassium Cyanide
Redox Pathway
Potassium cyanide (KCN) is oxidized using oxygen or metal oxides (e.g., MnO₂, PbO) at 300–500°C :
2 \rightarrow 2\text{KOCN} + 2\text{KNO}2 \quad \text{}
Industrial Relevance
Though less common due to handling risks of KCN, this method is employed in specialized applications requiring high-purity KOCN .
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
Method | Purity (%) | Yield (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Liquid-Solid Phase | 98.2 | 96.4 | High | Moderate |
Melt Reaction | 85–90 | 85–90 | Moderate | Low |
Aqueous Solution | 92–95 | 90 | High | High |
Oxidation of KCN | 95–98 | 80–85 | Low | High |
Chemical Reactions Analysis
Types of Reactions: Potassium cyanate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound and other products.
Reduction: It can be reduced to form potassium cyanide.
Substitution: this compound can participate in substitution reactions to form urea derivatives, semicarbazides, carbamates, and isocyanates.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, lead dioxide, tin dioxide, manganese dioxide.
Reducing Agents: Hydrogen, metals such as zinc.
Substitution Reactions: Various organic compounds, including amines and alcohols, under controlled conditions.
Major Products:
Urea Derivatives: Formed by reacting this compound with amines.
Semicarbazides: Produced by reacting this compound with hydrazine derivatives.
Carbamates and Isocyanates: Formed through reactions with alcohols and other organic compounds.
Scientific Research Applications
Agricultural Applications
Fertilizer Properties
Potassium cyanate has been recognized for its role as an effective fertilizer. Research indicates that it enhances nutrient absorption, stimulates root growth, and increases plant resistance to diseases. Specifically, it has been shown to improve the growth and yield of crops such as potatoes, corn, and wheat. Compared to traditional fertilizers like ammonium nitrate, this compound is considered more cost-effective and environmentally friendly .
Mechanism of Action
- Nutrient Absorption : this compound facilitates better uptake of essential nutrients by plants.
- Root Growth Stimulation : It promotes the development of root systems, leading to healthier plants.
- Disease Resistance : The compound enhances the plants' natural defenses against pathogens .
Pharmaceutical Applications
Therapeutic Potential
this compound has garnered attention for its potential therapeutic uses. Studies suggest that it possesses antitumor, antiviral, and antimicrobial properties. For instance:
- Cancer Treatment : Research has demonstrated that this compound can induce apoptosis in cancer cells by promoting carbamylation of proteins .
- Viral Inhibition : It has shown effectiveness against viruses such as HIV and herpes by inhibiting their replication .
Case Study: Erythrocyte Sickling Inhibition
A notable study explored this compound's role in reversing sickling in deoxygenated erythrocytes. Results indicated that oxygenation led to normal morphology in approximately 75% of sickled cells when treated with this compound, showcasing its potential utility in treating sickle cell disease .
Chemical Synthesis
Raw Material for Chemical Reactions
this compound is utilized as a raw material in various chemical syntheses. Its ability to react with other compounds makes it valuable in producing pharmaceuticals and organic chemicals. The synthesis process often involves reacting potassium hydroxide with urea under controlled conditions to yield high purity this compound .
Safety and Toxicity Considerations
While this compound offers numerous benefits, it is essential to acknowledge its toxicity risks. High concentrations can lead to cellular asphyxiation due to interference with the body's oxygen transport system. Therefore, strict regulations regarding its handling, storage, and transportation are crucial to prevent accidents .
Table 1: Agricultural Benefits of this compound
Benefit | Description |
---|---|
Nutrient Absorption | Enhances uptake of essential nutrients |
Root Growth | Stimulates root development |
Disease Resistance | Boosts natural defenses against pathogens |
Table 2: Pharmaceutical Applications
Application | Effectiveness |
---|---|
Cancer Treatment | Induces apoptosis in cancer cells |
Viral Inhibition | Inhibits replication of HIV and herpes viruses |
Mechanism of Action
Potassium cyanate exerts its effects through various mechanisms:
Enzyme Inhibition: It acts as an irreversible enzyme inhibitor, preventing cytochrome C oxidase from transporting electrons to oxygen in the electron transport chain of aerobic cellular respiration.
Cellular Effects: this compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and exhibit antimicrobial properties.
Comparison with Similar Compounds
Sodium Cyanate (NaOCN)
Chemical Structure : Sodium salt of cyanic acid (Na⁺ and OCN⁻).
Physical Properties : Solubility in water (~85 g/100 mL at 25°C), higher than KOCN due to smaller cation size.
Reactivity :
- Like KOCN, NaOCN reacts with acetic acid to form cyanurates .
- In pyrolysis, NaOCN and KOCN both serve as intermediates for cyanide formation when reduced by carbon .
Potassium Thiocyanate (KSCN)
Chemical Structure : Potassium salt of thiocyanic acid (SCN⁻ anion).
Physical Properties : Molecular weight 97.18 g/mol, melting point ~173°C, highly soluble in water (~217 g/100 mL at 20°C) .
Reactivity :
Potassium Trinitride (KNNN)
Chemical Structure : Contains the linear N₃⁻ anion.
Physical Properties : Tetragonal crystal structure ($ a:c = 1:0.5798 $), closely resembling KOCN’s lattice .
Reactivity :
- Both KOCN and KNNN exhibit strong negative double refraction, but KNNN is more explosive due to unstable N₃⁻ .
Potassium Ferrocyanide (K₄[Fe(CN)₆])
Chemical Structure : Coordination complex with Fe²⁺ and CN⁻ ligands.
Reactivity :
Comparative Data Table
Property | KOCN | NaOCN | KSCN | KNNN | K₄[Fe(CN)₆] |
---|---|---|---|---|---|
Molecular Formula | KOCN | NaOCN | KSCN | KNNN | K₄[Fe(CN)₆] |
Molecular Weight | 81.12 g/mol | 65.01 g/mol | 97.18 g/mol | 81.12 g/mol | 368.35 g/mol |
Solubility (H₂O) | 75 g/100 mL | 85 g/100 mL | 217 g/100 mL | Insoluble | 30 g/100 mL |
Melting Point | ~315°C | ~550°C | ~173°C | Decomposes | >400°C |
Key Applications | Organic synthesis, agriculture | Organic synthesis | Analytical chemistry | Energetic materials | Food additive |
Toxicity | High | High | Moderate | Extreme | Low |
Research Findings and Key Differences
- Cyanate vs. Thiocyanate : KOCN and KSCN differ in anion reactivity; OCN⁻ is a weaker nucleophile than SCN⁻, leading to divergent synthetic pathways .
- Cation Influence: KOCN’s potassium ion enhances solubility in non-polar solvents compared to NaOCN, affecting reaction kinetics in organic media .
- Thermal Behavior : KOCN decomposes to cyanide above 600°C, while KSCN releases HCN and sulfur oxides .
Biological Activity
Potassium cyanate (KOCN) is an inorganic compound with significant biological activity, particularly in medical and toxicological contexts. This article explores its effects on cellular mechanisms, therapeutic applications, and potential toxicity, supported by research findings and case studies.
This compound is a white crystalline solid that is soluble in water. It can hydrolyze to form isocyanic acid, which plays a crucial role in its biological effects. The compound acts primarily through the modulation of cellular processes, including oxidative stress responses and hemoglobin function.
- Oxidative Stress Modulation : KOCN has been shown to influence oxidative stress markers in myocardial tissues. Studies indicate that it enhances catalase activity, thereby reducing oxidative damage during ischemia-reperfusion injury in isolated rat hearts .
- Sickle Cell Disease Treatment : KOCN has been investigated for its potential to prevent sickling in erythrocytes. Research indicates that it irreversibly inhibits the sickling process at lower concentrations compared to urea, making it a candidate for treating sickle cell anemia .
Therapeutic Applications
This compound's ability to modulate biological functions has led to its exploration in various therapeutic contexts.
1. Cardiovascular Health
A study demonstrated that KOCN improved myocardial recovery post-ischemia by enhancing heart contractility and diastolic function. The expression of certain genes associated with oxidative stress was also positively influenced, suggesting a protective role against cardiac damage .
2. Sickle Cell Anemia
KOCN has emerged as a promising agent for managing sickle cell disease. It has been found effective in reducing the percentage of sickled erythrocytes under low oxygen tension, thus improving blood flow and reducing painful crises associated with the disease .
Toxicity and Safety Concerns
Despite its therapeutic potential, this compound poses significant toxicity risks, particularly in cases of overdose or misuse.
Case Study: Potassium Gold Cyanide Poisoning
A notable case involved an 84-year-old man who ingested potassium gold cyanide (a compound containing this compound). Despite receiving antidotal therapy, he developed severe lactic acidosis and multiorgan dysfunction, ultimately leading to death. This case highlights the complex interplay between cyanide toxicity and other metal toxicities (e.g., gold) during poisoning events .
Research Findings and Data Tables
The following table summarizes key findings from various studies regarding the biological activity and effects of this compound:
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for potassium cyanate?
this compound (KOCN) can be synthesized by reacting potassium carbonate (K₂CO₃) with urea (CO(NH₂)₂) in solvents like sulfoxide or sulfone. The reaction proceeds under controlled heating (120–150°C), yielding KOCN with ~85% efficiency. Solvents such as methyl ethyl sulfoxide enhance urea solubility, improving reaction kinetics . Post-synthesis, recrystallization from cold water ensures purity.
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, splash goggles, and lab coats. Use NIOSH-certified dust respirators to avoid inhalation .
- First Aid: For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical help. Avoid inducing vomiting if ingested .
- Storage: Keep containers dry, sealed, and away from heat or oxidizers. Store separately from combustible materials .
Q. Which spectroscopic methods confirm this compound purity and structure?
- FTIR: Characteristic peaks at ~2160 cm⁻¹ (C≡N stretch) and ~1300 cm⁻¹ (N–C–O bending) .
- NMR: ¹³C NMR shows a singlet at ~125 ppm (cyanate carbon) .
- Elemental Analysis: Verify C, N, and O content (theoretical: C 14.8%, N 17.3%, O 19.7%) .
Advanced Research Questions
Q. How can this compound be applied in enzyme inhibition studies?
KOCN inhibits nickel-dependent enzymes like carbon monoxide dehydrogenase (CODH). In electrochemical assays, 6.67 mM KOCN under CO₂/CO atmospheres reduces catalytic currents, indicating competitive inhibition. Monitor activity via cyclic voltammetry at 1 mV/s scan rates in MES buffer (pH 7.0) .
Q. How to resolve contradictions in reaction yields when using KOCN as a cyanation agent?
Discrepancies arise from variables like:
- Reagent Purity: Trace moisture degrades KOCN; use anhydrous solvents and store under desiccation .
- Reaction Conditions: Optimize temperature (50–80°C) and stoichiometry (1:1.2 KOCN:substrate). Validate yields via HPLC with UV detection at 254 nm .
Q. What experimental designs optimize stability studies of KOCN under varying pH?
- Hydrolysis Kinetics: Prepare KOCN solutions (0.1 M) in buffers (pH 2–12). Monitor decomposition via:
- HPLC: Quantify residual KOCN using a C18 column (retention time: 3.2 min).
- Conductivity: Track ammonium carbonate formation as conductivity increases .
- Thermal Stability: Use TGA (10°C/min, N₂ atmosphere) to identify decomposition onset (~315°C) .
Q. What role does KOCN play in synthesizing cyanate ester resins?
KOCN serves as a precursor for cyanate esters, which polymerize into high-performance resins. React KOCN with bisphenol-A in aprotic solvents (e.g., DMF) at 80°C to form bisphenol-A cyanate ester. Cure at 180°C for aerospace-grade thermosets with Tg > 250°C .
Q. How to analyze thermal decomposition pathways of KOCN?
- TGA-MS: Heat KOCN to 900°C under argon. Mass loss at 315°C correlates with CO₂ and NH₃ release (m/z 44 and 17) .
- XRD: Post-decomposition residues (e.g., K₂CO₃) confirm solid-phase reactions .
Q. Key Methodological Recommendations
- Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., NMR + HPLC).
- Advanced Applications: Prioritize electrochemical and proteomic assays for mechanistic studies.
- Safety Compliance: Adhere to OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Properties
Key on ui mechanism of action |
The diphosphopyridine nucleotide (DPN)-specific isocitrate dehydrogenase of pig heart is totally and irreversibly inactivated by 0.05 M potassium cyanate at pH 7.4 ...In the presence of manganous ion the addition of isocitrate protects the enzyme against cyanate inactivation. ...The addition of the chelator EDTA essentially prevents protection by isocitrate and manganous ion, ...the substrate alpha-ketoglutarate and the coenzymes DPN and DPNH do not significantly affect the rate of modification of the enzymes by cyanate. Incubation of isocitrate dehydrogenase with 14C-labeled potassium cyanate leads to the incorporation of approximately 1 mol of radioactive cyanate per peptide chain concomitant with inactivation. |
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CAS No. |
590-28-3 |
Molecular Formula |
CHKNO |
Molecular Weight |
82.123 g/mol |
IUPAC Name |
potassium;cyanate |
InChI |
InChI=1S/CHNO.K/c2-1-3;/h3H; |
InChI Key |
NRONKADYZCLPCM-UHFFFAOYSA-N |
SMILES |
C(#N)[O-].[K+] |
Isomeric SMILES |
C(#N)[O-].[K+] |
Canonical SMILES |
C(#N)O.[K] |
Color/Form |
White, crystalline powder Colorless crystals Tetragonal crystals |
density |
2.056 |
melting_point |
315 °C |
Key on ui other cas no. |
590-28-3 |
Pictograms |
Irritant |
shelf_life |
... /Unstable/ in presence of moisture ... Slowly hydrolyzed to ammonia and potassium bicarbonate. |
solubility |
Very slightly sol in alcohol In water, 6.3X10+5 mg/L @ 10 °C |
Synonyms |
KCNO KNCO KOCN potassium cyanate potassium cyanate, 13C,15N-labeled potassium cyanate, 13C-labeled potassium cyanate, 15N-labeled potassium cyanate, 18O-labeled potassium isocyanate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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